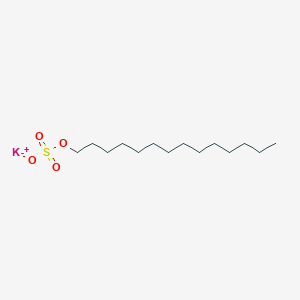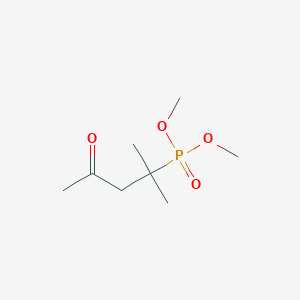
Potassium tetradecyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tetradecyl sulphate (KTS) is a synthetic anionic surfactant with a molecular formula of C14H29NaO4S. It is commonly used in various scientific research applications such as in the synthesis of nanoparticles, as a surfactant in electrochemical sensors, and as a stabilizing agent in emulsions.
Wissenschaftliche Forschungsanwendungen
Potassium tetradecyl sulphate has various scientific research applications. It is widely used in the synthesis of nanoparticles due to its excellent emulsifying properties. Potassium tetradecyl sulphate can stabilize nanoparticles and prevent their aggregation, leading to uniform particle size and shape. Potassium tetradecyl sulphate has also been used as a surfactant in electrochemical sensors, where it can improve the sensitivity and selectivity of the sensor. Additionally, Potassium tetradecyl sulphate has been used as a stabilizing agent in emulsions, where it can prevent the separation of the emulsion and improve its stability.
Wirkmechanismus
Potassium tetradecyl sulphate acts as a surfactant, meaning it reduces the surface tension between two immiscible phases, such as oil and water. Potassium tetradecyl sulphate has a hydrophobic tail and a hydrophilic head, allowing it to interact with both oil and water. When Potassium tetradecyl sulphate is added to an emulsion, it forms a monolayer at the interface between the oil and water phases. This monolayer reduces the surface tension, allowing the two phases to mix more easily.
Biochemische Und Physiologische Effekte
Potassium tetradecyl sulphate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it should be handled with care as it can cause skin and eye irritation. Potassium tetradecyl sulphate has been shown to have no significant effect on blood glucose levels or liver function in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium tetradecyl sulphate has several advantages for use in lab experiments. It is a cost-effective and widely available surfactant. Potassium tetradecyl sulphate can stabilize nanoparticles and prevent their aggregation, leading to uniform particle size and shape. Potassium tetradecyl sulphate can also improve the sensitivity and selectivity of electrochemical sensors. However, Potassium tetradecyl sulphate has some limitations. It is not suitable for use in acidic or alkaline environments as it can hydrolyze. Potassium tetradecyl sulphate can also denature proteins, making it unsuitable for some applications.
Zukünftige Richtungen
There are several future directions for Potassium tetradecyl sulphate research. One area of interest is the synthesis of Potassium tetradecyl sulphate-coated nanoparticles for drug delivery applications. Potassium tetradecyl sulphate-coated nanoparticles have been shown to have improved stability and biocompatibility compared to other surfactant-coated nanoparticles. Another area of interest is the development of Potassium tetradecyl sulphate-based electrochemical sensors for detecting biomolecules such as glucose and cholesterol. Potassium tetradecyl sulphate has also been proposed as a potential alternative to traditional surfactants in oil recovery applications.
Conclusion:
In conclusion, potassium tetradecyl sulphate is a widely used surfactant in scientific research. It has various applications, including in the synthesis of nanoparticles, as a surfactant in electrochemical sensors, and as a stabilizing agent in emulsions. Potassium tetradecyl sulphate has a hydrophobic tail and a hydrophilic head, allowing it to interact with both oil and water. Potassium tetradecyl sulphate has several advantages, including cost-effectiveness and availability, but also has some limitations. The future of Potassium tetradecyl sulphate research includes the development of Potassium tetradecyl sulphate-coated nanoparticles for drug delivery and Potassium tetradecyl sulphate-based electrochemical sensors.
Synthesemethoden
Potassium tetradecyl sulphate is synthesized by the reaction of tetradecanol with sulphur trioxide in the presence of potassium hydroxide. The reaction yields Potassium tetradecyl sulphate and water as by-products. The purity of Potassium tetradecyl sulphate can be improved by recrystallization from ethanol.
Eigenschaften
CAS-Nummer |
13419-37-9 |
|---|---|
Produktname |
Potassium tetradecyl sulphate |
Molekularformel |
C14H29KO4S |
Molekulargewicht |
332.54 g/mol |
IUPAC-Name |
potassium;tetradecyl sulfate |
InChI |
InChI=1S/C14H30O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
DQFWABVCOIFBPO-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
Kanonische SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
Andere CAS-Nummern |
13419-37-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)


![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)









